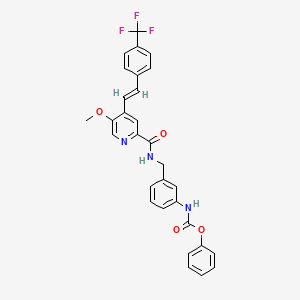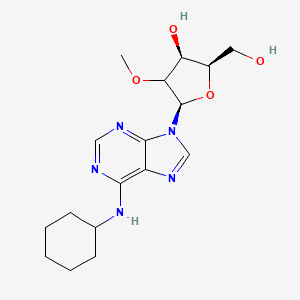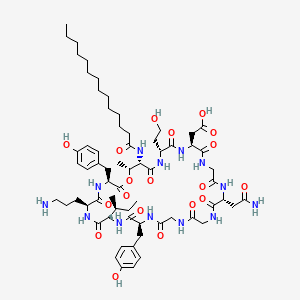
Paenilagicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paenilagicin est un antibiotique récemment découvert qui appartient à une famille d'antibiotiques connus pour leur capacité à éviter la résistance en se liant aux polyprenyl phosphates. Ce composé a montré une activité prometteuse contre les agents pathogènes Gram-positifs multirésistants, ce qui en fait un candidat important dans la lutte contre les infections résistantes aux antibiotiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Paenilagicin est synthétisé en utilisant une approche de bio-informatique où les produits des grappes de gènes biosynthétiques sont prédits et leurs structures sont produites par synthèse chimique totale.
Méthodes de production industrielle : La production industrielle de this compound implique la synthèse de sa structure par synthèse chimique, suivie d'un criblage de bioactivité pour assurer son efficacité contre les agents pathogènes ciblés. Le processus est conçu pour être évolutif, permettant la production de masse du composé à des fins cliniques et de recherche .
Analyse Des Réactions Chimiques
Types de réactions : Paenilagicin subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'addition d'hydrogène ou le retrait d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut entraîner la formation d'alcools .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des antibiotiques.
Biologie : Investigué pour son rôle dans l'inhibition de la croissance des agents pathogènes Gram-positifs multirésistants.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des infections résistantes aux antibiotiques.
Industrie : Utilisé dans le développement de nouveaux antibiotiques et agents antimicrobiens.
5. Mécanisme d'action
This compound exerce ses effets en se liant aux polyprenyl phosphates, en particulier l'undécaprenyl phosphate et l'undécaprenyl pyrophosphate. Ces polyprenyl phosphates sont des chaperons essentiels impliqués dans le déplacement des sous-unités glycopeptidiques vers l'extérieur de la cellule, où elles sont polymérisées pour construire la paroi cellulaire. En se liant à ces cibles moléculaires, le this compound perturbe la biosynthèse de la paroi cellulaire, conduisant à la mort de la cellule bactérienne .
Composés similaires :
Cilagicin : Un autre antibiotique qui se lie aux polyprenyl phosphates et montre une activité puissante contre les agents pathogènes Gram-positifs multirésistants.
Unicité : this compound est unique dans sa capacité à éviter la résistance aux antibiotiques en se liant à deux cibles moléculaires distinctes, l'undécaprenyl phosphate et l'undécaprenyl pyrophosphate. Ce double mécanisme de liaison en fait un candidat prometteur pour le développement clinique, car il réduit la probabilité de développement de résistance par rapport à d'autres antibiotiques .
Applications De Recherche Scientifique
Paenilagicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antibiotics.
Biology: Investigated for its role in inhibiting the growth of multidrug-resistant Gram-positive pathogens.
Medicine: Explored as a potential therapeutic agent for treating antibiotic-resistant infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Paenilagicin exerts its effects by binding to polyprenyl phosphates, specifically undecaprenyl phosphate and undecaprenyl pyrophosphate. These polyprenyl phosphates are essential chaperones involved in moving glycopeptide subunits to the outside of the cell, where they are polymerized to build the cell wall. By binding to these molecular targets, this compound disrupts the cell wall biosynthesis, leading to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Cilagicin: Another antibiotic that binds to polyprenyl phosphates and shows potent activity against multidrug-resistant Gram-positive pathogens.
Uniqueness: this compound is unique in its ability to evade antibiotic resistance by binding to two distinct molecular targets, undecaprenyl phosphate and undecaprenyl pyrophosphate. This dual binding mechanism makes it a promising candidate for clinical development, as it reduces the likelihood of resistance development compared to other antibiotics .
Propriétés
Formule moléculaire |
C65H99N13O19 |
|---|---|
Poids moléculaire |
1366.6 g/mol |
Nom IUPAC |
2-[(3S,6S,9S,12S,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-6-(3-aminopropyl)-9-[(2S)-butan-2-yl]-30-(2-hydroxyethyl)-3,12-bis[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C65H99N13O19/c1-5-7-8-9-10-11-12-13-14-15-16-19-51(83)77-57-39(4)97-65(96)49(32-41-22-26-43(81)27-23-41)76-60(91)44(18-17-29-66)73-63(94)56(38(3)6-2)78-62(93)46(31-40-20-24-42(80)25-21-40)71-53(85)36-68-52(84)35-69-58(89)47(33-50(67)82)72-54(86)37-70-59(90)48(34-55(87)88)75-61(92)45(28-30-79)74-64(57)95/h20-27,38-39,44-49,56-57,79-81H,5-19,28-37,66H2,1-4H3,(H2,67,82)(H,68,84)(H,69,89)(H,70,90)(H,71,85)(H,72,86)(H,73,94)(H,74,95)(H,75,92)(H,76,91)(H,77,83)(H,78,93)(H,87,88)/t38-,39+,44-,45+,46-,47+,48-,49-,56-,57-/m0/s1 |
Clé InChI |
IPRMOMPOTBXTPH-ICSYTXQHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)[C@@H](C)CC)CCCN)CC3=CC=C(C=C3)O)C |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCO)CC(=O)O)CC(=O)N)CC2=CC=C(C=C2)O)C(C)CC)CCCN)CC3=CC=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


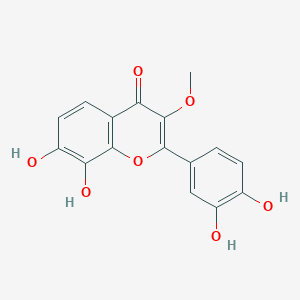

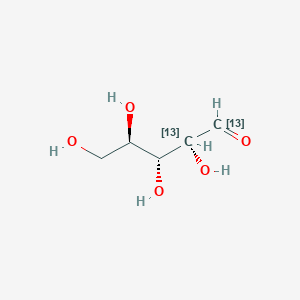
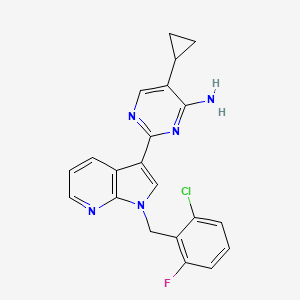

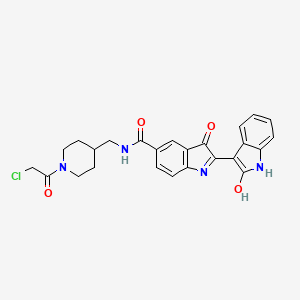
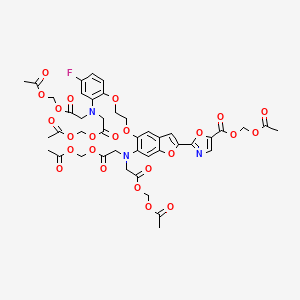
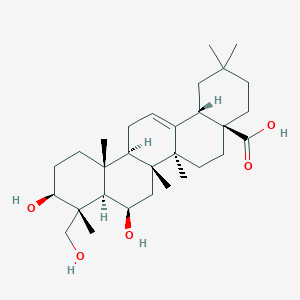
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
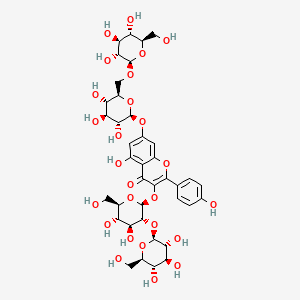
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)

